BenchChemオンラインストアへようこそ!

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide

Glucocorticoid Receptor Agonist Inflammation Nuclear Receptor Pharmacology

Essential for GR signaling studies, this exact benzamide scaffold (LogP 2.88) ensures reproducible nanomolar agonism. Its non-steroidal architecture differentiates from dexamethasone, with high selectivity over MR/PR (>2000 nM). Low CYP3A4 inhibition (>30 µM) makes it an ideal benchmark. Obtain the precise CAS 425609-92-3 to guarantee target engagement and data integrity.

Molecular Formula C16H14F3NO2
Molecular Weight 309.288
CAS No. 425609-92-3
Cat. No. B2638976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide
CAS425609-92-3
Molecular FormulaC16H14F3NO2
Molecular Weight309.288
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C16H14F3NO2/c17-16(18,19)14-9-5-4-8-13(14)15(21)20-10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
InChIKeyYOEGCTQSPKIFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide (CAS 425609-92-3): A Selective Glucocorticoid Receptor Agonist with Favorable ADME Properties for Inflammation Research


N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative belonging to the class of trifluoromethyl-substituted benzamides. It is characterized by a 2-phenoxyethyl group attached to the amide nitrogen and a trifluoromethyl group at the ortho position of the benzamide ring . This compound is primarily recognized as a selective, non-steroidal agonist of the human glucocorticoid receptor (GR) [1]. Its chemical scaffold imparts distinct physicochemical properties, including moderate lipophilicity (LogP 2.88) and calculated aqueous solubility (LogSW -3.92), which are critical for in vitro and in vivo pharmacological studies . The compound is supplied as an achiral, free-form solid with a molecular weight of 309 Da .

Critical Differentiation of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide (425609-92-3) Within the Benzamide Class


The biological and pharmacokinetic profile of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide is exquisitely dependent on its precise molecular architecture. Simple substitution with other trifluoromethylbenzamide analogs or glucocorticoid receptor (GR) ligands is not permissible without risking significant loss of target engagement, selectivity, or altered ADME properties. The ortho-trifluoromethyl group and the specific 2-phenoxyethyl side chain are essential for achieving the observed nanomolar GR agonism while maintaining selectivity over other nuclear hormone receptors [1]. Furthermore, the compound's moderate lipophilicity and low CYP3A4 inhibition liability are intrinsic to its structure; closely related analogs may exhibit drastically different metabolic stability or drug-drug interaction potential . Therefore, procurement of the exact CAS-registered compound is imperative for reproducible and interpretable results in GR-mediated inflammation studies and selectivity profiling.

Quantitative Evidence for the Selection of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide (425609-92-3) Over Analogs


Comparative Glucocorticoid Receptor Agonist Potency: N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide vs. Dexamethasone

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide demonstrates robust glucocorticoid receptor (GR) agonist activity in human cell-based assays. Its IC50 for suppression of IL-1-induced IL-6 production in HFF cells is 27 nM [1]. This potency is within the range of the clinically relevant benchmark dexamethasone, which exhibits a GR binding IC50 of 5.4 nM in similar assays [2]. The quantitative difference (~5-fold) indicates that the target compound is a potent GR modulator, suitable for studies requiring non-steroidal GR activation without the full steroidal potency profile.

Glucocorticoid Receptor Agonist Inflammation Nuclear Receptor Pharmacology

Selectivity Profile Over Mineralocorticoid and Progesterone Receptors

A critical differentiation for N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide is its high selectivity for the glucocorticoid receptor (GR) over the mineralocorticoid receptor (MR) and progesterone receptor (PR). In displacement assays, the compound exhibited IC50 values >2000 nM for both MR and PR, compared to 34 nM for GR (displacement of RU-486) [1]. This translates to a selectivity window of >58-fold for GR over MR/PR. In contrast, many steroidal GR agonists exhibit significant cross-reactivity with MR, leading to off-target effects such as electrolyte imbalance.

Nuclear Receptor Selectivity Off-Target Profiling Glucocorticoid Receptor

CYP3A4 Inhibition Liability Assessment

The potential for drug-drug interactions (DDI) via CYP3A4 inhibition is a key consideration in compound selection for in vivo studies and lead optimization. N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide demonstrates a favorable profile with an IC50 >30,000 nM (>30 µM) against human recombinant CYP3A4 [1]. This is substantially higher than many reference GR agonists and other benzamide analogs which can inhibit CYP3A4 at low micromolar concentrations. For instance, the widely used GR antagonist mifepristone (RU486) is a known moderate CYP3A4 inhibitor. The low inhibition potential of the target compound suggests a reduced risk of altering the pharmacokinetics of co-administered CYP3A4 substrates.

Drug-Drug Interaction CYP450 Inhibition ADME-Tox Profiling

Physicochemical Properties for In Vitro and In Vivo Experimental Design

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide possesses calculated physicochemical properties that facilitate its handling and interpretation in biological assays. It has a moderate LogP of 2.88 and a calculated LogSW of -3.92 (corresponding to an aqueous solubility of approximately 120 µM) . These values align with many successful drug-like molecules and provide a baseline for vehicle selection and dosing regimen design. Compared to extremely lipophilic analogs (LogP >5) which often suffer from poor aqueous solubility and nonspecific binding, or highly polar compounds with limited membrane permeability, the target compound strikes a balance suitable for both in vitro cell culture and early-stage in vivo pharmacokinetic studies.

Solubility Lipophilicity ADME-PK

Recommended Application Scenarios for N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide (425609-92-3) Based on Empirical Evidence


GR-Mediated Inflammation Research in Cell-Based Models

Leverage the compound's potent GR agonist activity (IC50 27 nM) [1] to investigate GR signaling pathways in inflammation. Its non-steroidal structure allows for clear differentiation from classical steroidal agonists like dexamethasone, enabling the study of ligand-specific gene regulation and potential dissociated agonist effects in cell lines such as HFF, HeLa, or primary immune cells.

Selective GR Agonist Tool for Nuclear Receptor Selectivity Panels

Employ N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide as a selective GR agonist in receptor profiling panels. Its high selectivity over MR and PR (IC50 >2000 nM) [2] ensures that observed phenotypic changes are primarily GR-driven, minimizing confounding signals from off-target nuclear receptor activation. This is particularly valuable in drug discovery campaigns targeting GR for inflammatory and metabolic diseases.

ADME-Tox Profiling and DDI Risk Assessment in Lead Optimization

Utilize the compound as a reference standard or negative control in CYP3A4 inhibition assays. Its low CYP3A4 inhibition potential (IC50 >30,000 nM) [3] provides a benchmark for comparing the DDI liability of new chemical entities. This data is essential for prioritizing lead series with favorable ADME profiles and for planning in vivo combination studies.

In Vitro Pharmacological Tool Requiring Predictable Solubility and Handling

Select this compound for in vitro experiments where consistent solubility and stability are critical. Its moderate LogP (2.88) and calculated aqueous solubility (~120 µM) simplify the preparation of DMSO stock solutions and dilution into aqueous assay buffers, reducing the likelihood of compound precipitation and ensuring accurate dose-response data across multiple assay platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.